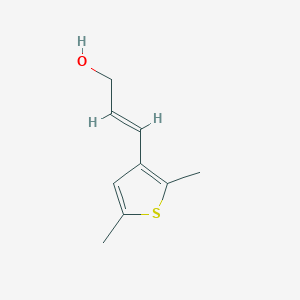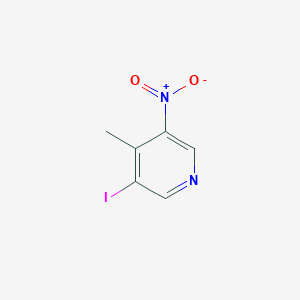![molecular formula C10H11BrO2S B13654119 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone is an organic compound characterized by the presence of a bromophenyl group, a hydroxyethyl group, and a sulfanyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone can be synthesized through a multi-step process involving the following key steps:
Thioether Formation: The reaction of a hydroxyethyl group with a thiol to form a thioether linkage.
Ketone Formation:
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and thioether formation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone involves its interaction with molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the hydroxyethyl and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone: Similar structure with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone: Similar structure with a methyl group instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated or substituted analogs. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions and interactions.
Propiedades
Fórmula molecular |
C10H11BrO2S |
|---|---|
Peso molecular |
275.16 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C10H11BrO2S/c11-9-3-1-8(2-4-9)10(13)7-14-6-5-12/h1-4,12H,5-7H2 |
Clave InChI |
TTZRPUITJPJLTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CSCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)








![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
